molecular formula C10H21N B14713376 n,n-Dimethylcyclooctanamine CAS No. 17630-21-6

n,n-Dimethylcyclooctanamine

Cat. No.: B14713376
CAS No.: 17630-21-6
M. Wt: 155.28 g/mol
InChI Key: QKMDVMAZORRHAL-UHFFFAOYSA-N
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Description

N,N-Dimethylcyclooctanamine (C₁₀H₂₁N, molecular weight 155.28 g/mol) is a tertiary amine featuring a cyclooctane ring substituted with a dimethylamino group (–N(CH₃)₂). Its structure combines the steric effects of an eight-membered cycloalkane ring with the electron-donating properties of the dimethylamine moiety.

Properties

CAS No.

17630-21-6

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N,N-dimethylcyclooctanamine

InChI

InChI=1S/C10H21N/c1-11(2)10-8-6-4-3-5-7-9-10/h10H,3-9H2,1-2H3

InChI Key

QKMDVMAZORRHAL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylcyclooctanamine typically involves the alkylation of cyclooctanamine with methylating agents. One common method is the reaction of cyclooctanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylcyclooctanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N,N-dimethylcyclooctanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield cyclooctylamine using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: N,N-Dimethylcyclooctanone

    Reduction: Cyclooctylamine

    Substitution: Various substituted cyclooctanamine derivatives

Scientific Research Applications

N,N-Dimethylcyclooctanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N,N-Dimethylcyclooctanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

N,N-Dimethyloctylamine (CAS 7378-99-6)

  • Structure: Straight-chain C10 alkyl amine with terminal dimethylamino group.
  • Molecular Formula : C₁₀H₂₃N | MW : 157.30 g/mol .
  • Physical Properties :
    • Boiling Point: 162–165°C at 15 mmHg .
    • Solubility: Likely hydrophobic due to long alkyl chain.
  • Cyclooctane’s ring strain (less than cyclopropane but more than cyclohexane) may affect reactivity compared to strain-free linear analogs.

N-Methyldioctylamine (CAS 4455-26-9)

  • Structure : Branched tertiary amine with two octyl chains and one methyl group.
  • Molecular Formula : C₁₇H₃₇N | MW : 255.48 g/mol .
  • Physical Properties :
    • Boiling Point: 162–165°C at 15 mmHg (similar to N,N-Dimethyloctylamine) .
  • Key Differences :
    • Bulkier substituents in N-Methyldioctylamine reduce solubility in polar solvents compared to N,N-Dimethylcyclooctanamine.
    • Cyclooctanamine’s cyclic structure may enhance enantioselectivity in catalysis, unlike branched acyclic analogs.

Cyclopentanamine Derivatives (e.g., 1-(Dimethylamino)-N,N-dimethylcyclopentanamine, CAS 5062-75-9)

  • Structure: Five-membered cycloalkane with dimethylamino substituents.
  • Molecular Formula : C₁₀H₂₂N₂ | MW : 170.30 g/mol .
  • Key Differences: Smaller ring size (cyclopentane vs. Cyclopentanamine derivatives may exhibit faster reaction kinetics in nucleophilic substitutions due to higher strain energy.

N,N-Dimethylacetamide (CAS 127-19-5)

  • Structure: Amide with dimethylamino and acetyl groups.
  • Molecular Formula: C₄H₉NO | MW: 87.12 g/mol .
  • Physical Properties :
    • Boiling Point: 164.5–167.5°C (at atmospheric pressure) .
    • Miscibility: Fully miscible with water and organic solvents.
  • Key Differences: The amide group in N,N-Dimethylacetamide increases polarity and hydrogen-bonding capacity, unlike the non-polar cyclooctanamine. Amides are less basic than amines due to resonance stabilization of the carbonyl group.

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Group Solubility Profile
This compound C₁₀H₂₁N 155.28 Not reported Tertiary amine Likely hydrophobic
N,N-Dimethyloctylamine C₁₀H₂₃N 157.30 162–165 (15 mmHg) Tertiary amine Hydrophobic
N-Methyldioctylamine C₁₇H₃₇N 255.48 162–165 (15 mmHg) Branched tertiary amine Low polarity
N,N-Dimethylacetamide C₄H₉NO 87.12 164.5–167.5 Amide Highly polar

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